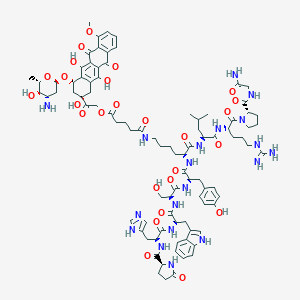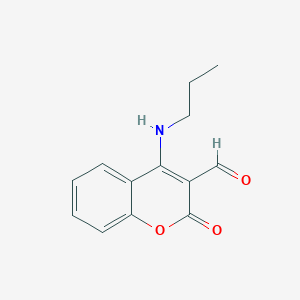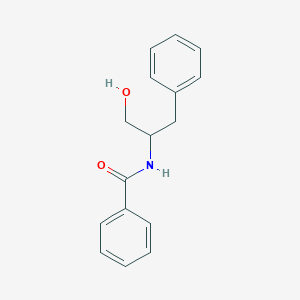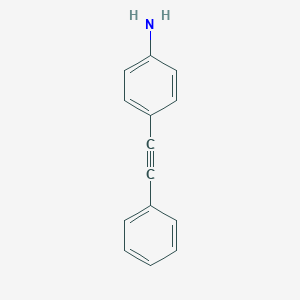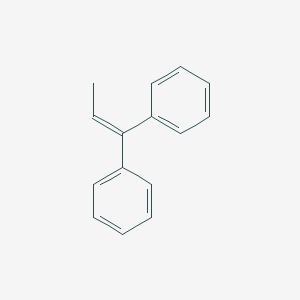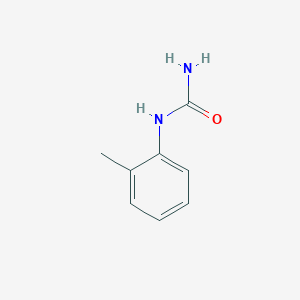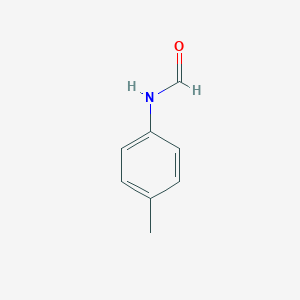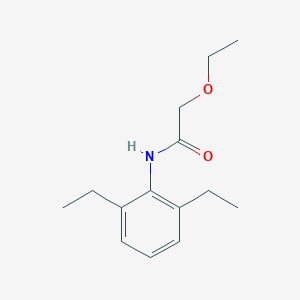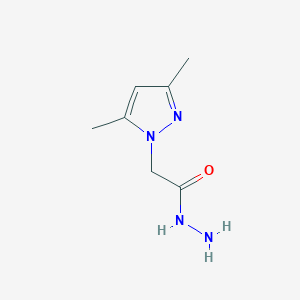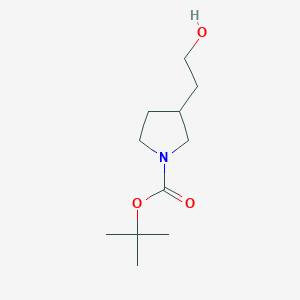
2,3-Dimethyl-5-nitroaniline
Übersicht
Beschreibung
2,3-Dimethyl-5-nitroaniline is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of anilines, such as 2,3-Dimethyl-5-nitroaniline, can involve various methods. One common method is the direct nucleophilic substitution, which involves the reaction of an alkyl halide with nitrite ions . Another method is the reduction of nitroarenes . The specific synthesis process for 2,3-Dimethyl-5-nitroaniline may vary and could not be found in the retrieved sources.
Molecular Structure Analysis
The InChI code for 2,3-Dimethyl-5-nitroaniline is 1S/C8H10N2O2/c1-5-3-7 (10 (11)12)4-8 (9)6 (5)2/h3-4H,9H2,1-2H3 . The compound has a canonical SMILES representation of CC1=CC (=CC (=C1C)N) [N+] (=O) [O-] .
Physical And Chemical Properties Analysis
2,3-Dimethyl-5-nitroaniline has a molecular weight of 166.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 166.074227566 g/mol . The topological polar surface area is 71.8 Ų . The compound has a complexity of 178 .
Wissenschaftliche Forschungsanwendungen
Nitroanilines, including 2,3-Dimethyl-5-nitroaniline, are used in various scientific fields due to their unique properties . Here are some general applications of nitroanilines:
-
Environmental Science
- Nitroanilines are environmental pollutants produced as a result of anthropogenic activities like production of dyes, explosives, and pharmaceutical products . They are harmful to aquatic as well as human life due to their highly toxic, carcinogenic and mutagenic effects .
- Various methods for removal or degradation of nitroanilines like adsorption, thermal decomposition, photo catalysis, biological degradation, electrochemical degradation, and catalytic reduction have been reported in literature .
- Catalytic reduction is preferable as compared to other methods because the product o-phenylenediamine (o-PDA) of catalytic reduction finds wide applications in different fields .
-
Chemical Synthesis
- Nitroanilines are used as precursors in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers and fine chemicals .
- The chemical reduction of nitroanilines using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .
-
Pharmaceutical Industry
-
Dye Manufacturing
-
Antioxidant Production
-
Corrosion Inhibition
-
Solvation Studies
- Nitroanilines have been used in solvation studies . Theoretical density functional theory was used to study the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models . The studied molecules were solvated by one or two water molecules in the presence of continuum solvation (the PCM model) or without it .
-
Chemical Synthesis
-
Manufacturing of Benzotriazoles
-
Cutting Fluids
-
Gas Gum Inhibitor
-
Corrosion Inhibitors
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRLXRIHUGVPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356238 | |
| Record name | 2,3-dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-nitroaniline | |
CAS RN |
109508-62-5 | |
| Record name | 2,3-dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

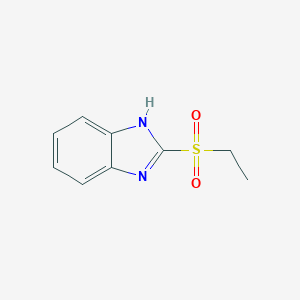
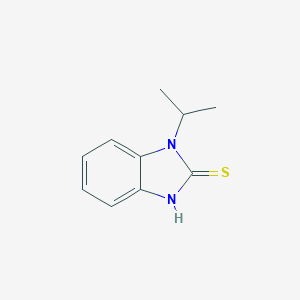
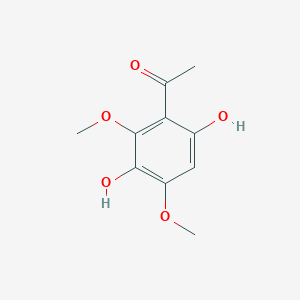
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
